REACTION_CXSMILES
|
C([O:8][C:9]1[CH:23]=[CH:22][CH:21]=[CH:20][C:10]=1[O:11][CH2:12][CH2:13][CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])C1C=CC=CC=1.[H][H]>C(O)(=O)C.[Pd].C(O)C>[OH:8][C:9]1[CH:23]=[CH:22][CH:21]=[CH:20][C:10]=1[O:11][CH2:12][CH2:13][CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16]
|
Name
|
|
Quantity
|
1.57 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(OCCCC(=O)OCC)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(OCCCC(=O)OCC)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |